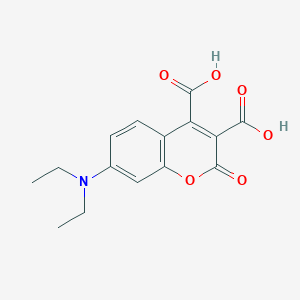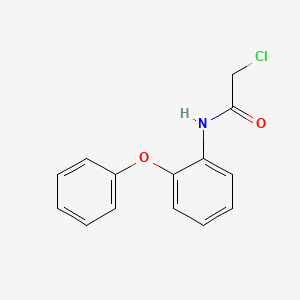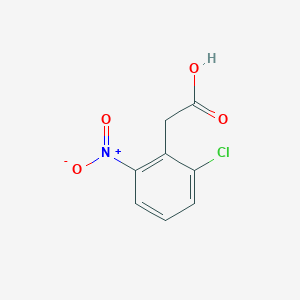![molecular formula C20H18N12Na2O6S2 B1616638 disodium;5-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate CAS No. 26858-65-1](/img/structure/B1616638.png)
disodium;5-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-, sodium salt (1:2) is a complex organic compound known for its diverse applications in various fields. This compound is characterized by its unique structure, which includes benzenesulfonic acid groups and triazine rings, making it a valuable substance in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-, sodium salt (1:2) involves multiple stepsThe reaction conditions typically involve the use of concentrated sulfuric acid for sulfonation and various amines for the substitution reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation reactors where benzene is treated with sulfuric acid under controlled temperatures. The subsequent steps involve the addition of triazine derivatives and sodium salts to achieve the final product. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .
化学反応の分析
Types of Reactions
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-, sodium salt (1:2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: Nucleophilic substitution reactions are common, especially involving the triazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for sulfonation, sodium hydroxide for neutralization, and various amines for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted triazine compounds. These products are valuable in different industrial and research applications .
科学的研究の応用
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-, sodium salt (1:2) has numerous scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and as a surfactant in cleaning agents
作用機序
The mechanism of action of this compound involves its interaction with various molecular targets. The sulfonic acid groups can form strong ionic bonds with proteins and enzymes, altering their activity. The triazine rings can interact with nucleic acids, affecting gene expression and cellular functions. These interactions make the compound useful in various biochemical and pharmacological studies .
類似化合物との比較
Similar Compounds
Benzenesulfonic acid: A simpler compound with similar sulfonic acid groups but lacking the triazine rings.
4,4’-Diamino-2,2’-stilbenedisulfonic acid: Contains similar structural features but differs in the arrangement of functional groups.
C.I. Fluorescent Brightener 220: A compound with similar applications in the textile industry but different chemical properties
Uniqueness
What sets Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-, sodium salt (1:2) apart is its combination of sulfonic acid groups and triazine rings, providing unique chemical reactivity and versatility in various applications. Its ability to interact with both proteins and nucleic acids makes it particularly valuable in scientific research .
特性
CAS番号 |
26858-65-1 |
|---|---|
分子式 |
C20H18N12Na2O6S2 |
分子量 |
632.5 g/mol |
IUPAC名 |
disodium;5-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C20H20N12O6S2.2Na/c21-15-27-16(22)30-19(29-15)25-11-5-3-9(13(7-11)39(33,34)35)1-2-10-4-6-12(8-14(10)40(36,37)38)26-20-31-17(23)28-18(24)32-20;;/h1-8H,(H,33,34,35)(H,36,37,38)(H5,21,22,25,27,29,30)(H5,23,24,26,28,31,32);;/q;2*+1/p-2/b2-1+;; |
InChIキー |
YQJJAPXXIRNMRI-SEPHDYHBSA-L |
SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N)S(=O)(=O)[O-])C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N)S(=O)(=O)[O-].[Na+].[Na+] |
異性体SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N)S(=O)(=O)[O-])/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N)S(=O)(=O)[O-].[Na+].[Na+] |
正規SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N)S(=O)(=O)[O-])C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N)S(=O)(=O)[O-].[Na+].[Na+] |
| 26858-65-1 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1616555.png)







![2-Ethyl-benzo[d][1,3]oxazin-4-one](/img/structure/B1616568.png)





